Lup-20(29)-ene-2alpha,3beta-diol
Overview
Description
“Lup-20(29)-ene-2alpha,3beta-diol” is a type of triterpene, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H48 . Triterpenes are major biosynthetic building blocks within nearly every living creature. Specifically, triterpenes are one of the largest classes of plant metabolites and are known to have numerous biological activities .
Molecular Structure Analysis
The molecular structure of “Lup-20(29)-ene-2alpha,3beta-diol” is characterized by a pentacyclic triterpene skeleton . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Scientific Research Applications
- Technical Details: The effects were measured using chlorophyll a fluorescence induction kinetics. Results Summary: The compound induced a K-band in fluorescence induction kinetics, indicating inhibition of the water-splitting enzyme complex involved in photosynthesis .
- Technical Details: Determined using IC50 values in various assays. Results Summary: Demonstrated good antioxidant activity with significant IC50 values, indicating its potential as a natural antioxidant agent .
- Technical Details: Zones of inhibition were measured to assess the antimicrobial efficacy. Results Summary: Produced zones of inhibition against the tested bacteria, confirming its antimicrobial potential .
- Technical Details: Could include assays like MTT for cell viability. Results Summary: While specific data is not provided, the presence of anticancer activity is indicated by its bioactive profile .
- Technical Details: Measurement of inflammatory markers or edema reduction could be part of the methodology. Results Summary: The bioactivity profile suggests anti-inflammatory effects, although detailed results are not specified .
- Technical Details: MIC (Minimum Inhibitory Concentration) values would be a key parameter. Results Summary: The compound’s presence in extracts with known antituberculosis activity suggests potential efficacy in this application .
- Technical Details: The appearance of a K-band in fluorescence induction kinetics indicated the inhibition of the water-splitting enzyme complex . Results Summary: The compound effectively inhibited the energy transfer, as evidenced by the changes in fluorescence induction kinetics .
- Technical Details: The study examined the expression of various proteins involved in apoptosis and autophagy pathways . Results Summary: The compound induced cell cycle arrest and promoted apoptosis, suggesting a potential therapeutic application in cancer treatment .
- Technical Details: The compound induced the appearance of a K-band and transformed PSII reaction centers into “heat sinks” or silent reaction centers . Results Summary: The compound’s inhibitory effect on the photosynthetic light reactions was confirmed through chlorophyll a fluorescence .
- Technical Details: The study focused on alterations in membrane-bound ATPases, detoxification enzymes, and antioxidant enzymes . Results Summary: Betulinic acid helped in downregulating elevated membrane-bound ATPases and modulating detoxification and antioxidant enzymes, indicating its potential as a protective agent against cellular damage .
Safety And Hazards
properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25-,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESLKRXCBRUCJZ-BUXXFNAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lup-20(29)-ene-2alpha,3beta-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.